molecular formula C22H19N3O3S2 B3004187 N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 321555-42-4

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B3004187
CAS RN: 321555-42-4
M. Wt: 437.53
InChI Key: VDJZSDAYGGWFTC-UHFFFAOYSA-N
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Description

“N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound with the linear formula C13H10N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of naphtho[2,1-d]oxazoles, which are structurally similar to the compound , has been achieved from readily available naphthols and amines . This synthesis uses TEMPO as the oxygen source and has outstanding functional group tolerance . This protocol allows the rapid assembly of a small library of naphtho[2,1-d]oxazole skeletons .


Molecular Structure Analysis

The molecular structure of “N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is represented by the linear formula C13H10N2OS . The CAS Number is 100817-92-3 and the molecular weight is 242.301 .


Chemical Reactions Analysis

The synthesis of naphtho[2,1-d]oxazoles involves the use of TEMPO as the oxygen source . The electron paramagnetic resonance (EPR) and 18 O-labeled experiments indicate that the radical adducts of TEMPO with naphthalenone radicals may serve as key intermediates .

Scientific Research Applications

I apologize, but it seems that there is limited information available on the specific compound “N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” and its unique applications in scientific research. This could be due to the novelty of the compound or the specificity of its name which might not be widely recognized in available literature.

Antimicrobial Agents

Compounds with benzothiazole structures have been investigated for their potential as antimicrobial drugs. They have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Research

Benzothiazole derivatives have also been explored for their anticancer properties. Some studies focus on their ability to inhibit cancer cell growth .

Anti-inflammatory and Antihypertensive Agents

The sulfonyl group present in these compounds is often associated with anti-inflammatory and antihypertensive effects .

Antitubercular Agents

Recent research has highlighted the synthesis of new benzothiazole-based compounds with anti-tubercular activity, showing promise against Mycobacterium tuberculosis .

Corrosion Inhibitors

Benzotriazole derivatives, which are structurally related to benzothiazoles, have been used as corrosion inhibitors in various industrial applications .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c26-21(16-7-10-17(11-8-16)30(27,28)25-13-3-4-14-25)24-22-23-20-18-6-2-1-5-15(18)9-12-19(20)29-22/h1-2,5-12H,3-4,13-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZSDAYGGWFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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